molecular formula C3H4Br2O2 B570911 2,3-Dibromopropionic-2,3,3-D3 acid CAS No. 117662-58-5

2,3-Dibromopropionic-2,3,3-D3 acid

Cat. No.: B570911
CAS No.: 117662-58-5
M. Wt: 234.889
InChI Key: ZMYAKSMZTVWUJB-FUDHJZNOSA-N
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Description

2,3-Dibromopropionic-2,3,3-D3 acid is an organic compound with the molecular formula C3H4Br2O2. It is a derivative of propionic acid, where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromopropionic-2,3,3-D3 acid can be synthesized through several methods. One common method involves the bromination of propionic acid derivatives. For instance, the bromination of propionic acid using bromine in the presence of a catalyst such as iron bromide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropionic-2,3,3-D3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibromo derivatives, while substitution can produce various substituted propionic acids .

Scientific Research Applications

2,3-Dibromopropionic-2,3,3-D3 acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromopropionic-2,3,3-D3 acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1-propanol
  • 1,2-Dibromopropane
  • 2,3-Dimethyl-2-butene

Uniqueness

2,3-Dibromopropionic-2,3,3-D3 acid is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and specific applications in analytical chemistry .

Properties

IUPAC Name

2,3-dibromo-2,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYAKSMZTVWUJB-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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